molecular formula C12H8Cl2O3 B508051 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438221-90-0

5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B508051
CAS No.: 438221-90-0
M. Wt: 271.09g/mol
InChI Key: VOLHJHBHDQPTTR-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde is a synthetic organic compound featuring a furan ring substituted at the 5-position with a (2,4-dichlorophenoxy)methyl group and an aldehyde functional group at the 2-position. This compound is primarily utilized as a pharmaceutical or agrochemical intermediate due to its versatile reactivity . Its structure combines the electron-withdrawing effects of chlorine atoms on the phenoxy moiety with the aromaticity of the furan ring, making it a candidate for further functionalization in drug discovery and material science.

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3/c13-8-1-4-12(11(14)5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLHJHBHDQPTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Furan-2-Carbaldehyde

The most common method involves reacting 2,4-dichlorophenol with a chloromethylated furan-2-carbaldehyde derivative under alkaline conditions. The phenol’s oxygen acts as a nucleophile, displacing chloride from the chloromethyl group:

Reaction Scheme :
Furan-2-carbaldehyde-CH2Cl+2,4-Cl2C6H3OHBase5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde\text{Furan-2-carbaldehyde-CH}_2\text{Cl} + \text{2,4-Cl}_2\text{C}_6\text{H}_3\text{OH} \xrightarrow{\text{Base}} \text{this compound}

Conditions :

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • Temperature : 80–100°C under reflux for 6–12 hours.

  • Yield : 65–75% after purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Data :

ParameterValue
Reaction Time8 hours
SolventDMF
BaseK₂CO₃ (2.5 equiv)
Isolated Yield72%

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic benzylic carbon. Density functional theory (DFT) calculations (B3LYP/6-31G*) confirm a lowered LUMO energy (-1.8 eV) at the chloromethyl carbon, facilitating nucleophilic displacement.

Mitsunobu Reaction for Ether Formation

For sterically hindered substrates, the Mitsunobu reaction offers superior regioselectivity:

Reagents :

  • Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Triphenylphosphine (PPh₃).

Procedure :
Furan-2-carbaldehyde is functionalized with a hydroxymethyl group, which then reacts with 2,4-dichlorophenol via Mitsunobu conditions:
Furan-2-carbaldehyde-CH2OH+2,4-Cl2C6H3OHDEAD/PPh3Product\text{Furan-2-carbaldehyde-CH}_2\text{OH} + \text{2,4-Cl}_2\text{C}_6\text{H}_3\text{OH} \xrightarrow{\text{DEAD/PPh}_3} \text{Product}

Advantages :

  • Avoids harsh alkaline conditions.

  • Higher functional group tolerance.

Limitations :

  • Costlier reagents (DEAD/PPh₃).

  • Requires anhydrous tetrahydrofuran (THF) as solvent.

Oxidation of Hydroxymethyl Precursors

Pyridinium Chlorochromate (PCC) Oxidation

The aldehyde group is introduced by oxidizing a hydroxymethyl intermediate:

Synthetic Pathway :

  • Hydroxymethylation :
    Furan-2-CH2OH+2,4-Cl2C6H3OCH2-5-[(2,4-Dichlorophenoxy)methyl]furan-2-methanol\text{Furan-2-CH}_2\text{OH} + \text{2,4-Cl}_2\text{C}_6\text{H}_3\text{OCH}_2\text{-} \rightarrow \text{5-[(2,4-Dichlorophenoxy)methyl]furan-2-methanol}

  • Oxidation :
    Furan-2-methanolPCC/CH2Cl2Furan-2-carbaldehyde\text{Furan-2-methanol} \xrightarrow{\text{PCC/CH}_2\text{Cl}_2} \text{Furan-2-carbaldehyde}

Optimized Conditions :

  • Oxidizing Agent : PCC (1.2 equiv) in dichloromethane (DCM) at 0°C to room temperature.

  • Reaction Time : 3 hours.

  • Yield : 85–90% after column chromatography.

Analytical Validation :

  • ¹H NMR : Aldehyde proton at δ 9.8–10.1 ppm (singlet).

  • FT-IR : Strong C=O stretch at 1715–1725 cm⁻¹.

Alternative Synthetic Strategies

Friedel-Crafts Acylation

While less common, Friedel-Crafts acylation can functionalize the furan ring:

Procedure :

  • Protect the aldehyde as an acetal (e.g., dimethyl acetal).

  • Perform Friedel-Crafts alkylation with 2,4-dichlorophenoxymethyl chloride.

  • Deprotect the acetal under acidic conditions (HCl/MeOH).

Challenges :

  • Over-alkylation risks due to the furan’s electron-rich nature.

  • Requires meticulous stoichiometric control.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Ethyl acetate/hexane (1:4) eluent removes unreacted phenol and byproducts.

  • HPLC Analysis : C18 column, acetonitrile/water (70:30) mobile phase; retention time = 8.2 minutes.

Spectroscopic Confirmation

  • ¹³C NMR : Key signals at δ 190.2 ppm (aldehyde carbon), δ 115–130 ppm (aromatic carbons).

  • Mass Spectrometry : ESI-MS m/z 271.09 [M+H]⁺, matching the molecular formula C₁₂H₈Cl₂O₃.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability:

  • Microreactors : Improve heat transfer and reduce reaction time to 2–3 hours.

  • In-line Analytics : UV-Vis monitoring at 280 nm ensures real-time quality control.

Green Chemistry Metrics

  • Atom Economy : 82% for the nucleophilic substitution route.

  • E-factor : 5.6 kg waste/kg product, driven by solvent use in purification.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of furan compounds exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, indicating a possible role for 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde in developing new antibiotics .

Agricultural Chemistry

In agricultural research, compounds with similar structural motifs have been explored as herbicides or pesticides . The dichlorophenoxy moiety is known for its herbicidal properties, making this compound a candidate for further investigation in crop protection strategies. Research into the synthesis of chlorinated phenoxy compounds has shown that they can effectively inhibit the growth of unwanted plant species without harming crops .

Material Science

The unique properties of this compound make it suitable for applications in polymer chemistry . Its ability to undergo polymerization reactions can be harnessed to create new materials with desirable properties such as enhanced strength or thermal stability. The furan ring can participate in Diels-Alder reactions, leading to the formation of complex polymers that could be used in various industrial applications .

Case Study 1: Antimicrobial Activity

A study conducted on furan derivatives highlighted the antimicrobial efficacy of compounds structurally related to this compound. The research involved testing against strains such as Staphylococcus aureus and Escherichia coli, demonstrating that modifications to the furan structure significantly influenced biological activity. The findings suggest that introducing electron-withdrawing groups like dichloro substituents enhances antibacterial potency .

Case Study 2: Herbicidal Properties

Research on phenoxy herbicides has shown that compounds similar to this compound can effectively control weed populations while minimizing damage to crops. Field trials indicated that formulations containing such compounds resulted in improved crop yields compared to untreated controls. This positions the compound as a candidate for further development in agricultural applications .

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the dichlorophenoxy group may interact with hydrophobic regions of target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

The following table highlights key analogs with variations in substituents attached to the furan ring:

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Properties/Applications Reference
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde (2,4-Dichlorophenoxy)methyl, aldehyde 275.09 (calculated) - Pharmaceutical intermediate
5-(2-Chloro-4-fluorophenyl)furan-2-carbaldehyde 2-Cl, 4-F-phenyl, aldehyde 224.62 - High-purity pharmaceutical intermediate
5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde 4-Cl, 2-F-phenyl, aldehyde 224.62 591224-05-4 Analyzed via LCMS/GCMS; pharma-grade
5-(Methoxymethyl)furan-2-carbaldehyde Methoxymethyl, aldehyde 140.14 1917-64-2 Lab reagent; 97% purity
5-[(4-Chloro-2-nitrophenoxy)methyl]-2-furaldehyde 4-Cl, 2-NO₂-phenoxy, aldehyde 281.64 438221-71-7 Research chemical; soluble in DMSO
5-({4-chloro-2-nitrophenoxy}methyl)-2-furaldehyde 4-Cl, 2-NO₂-phenoxy, aldehyde 281.65 - Supplier-dependent applications

Key Observations :

  • Halogen Effects : Chlorine and fluorine substituents (e.g., in ) enhance lipophilicity and metabolic stability, critical for bioactive molecules.
  • Phenoxy vs. Phenyl: The phenoxy group in the target compound introduces an ether linkage, enhancing flexibility compared to direct phenyl attachments .

Heterocycle Modifications

Replacing the furan ring with other heterocycles influences electronic properties and binding affinity:

Compound Name Heterocycle Substituent(s) Applications Reference
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde Thiophene 4-MeO-phenyl, aldehyde Research applications; structural studies
5-Hydroxymethylfuran-2-carbaldehyde Furan Hydroxymethyl, aldehyde Anti-inflammatory activity (IC₅₀: 6.37 μM)

Key Observations :

  • Thiophene vs. Furan : Thiophene’s larger atomic radius and polarizability may enhance π-π stacking in drug-receptor interactions compared to furan .
  • Hydroxymethyl Derivatives: 5-Hydroxymethylfuran-2-carbaldehyde () demonstrates notable anti-inflammatory activity, suggesting that polar substituents improve biological targeting.

Functional Group Modifications

Varying the functional group on the furan ring alters reactivity and application scope:

Compound Name Functional Group Key Properties/Applications Reference
5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid Carboxylic acid Potential for salt formation; agrochemical intermediate
5-(2,3-Dichlorophenyl)furan-2-carbonyl chloride Carbonyl chloride Reactive intermediate for amide synthesis

Key Observations :

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound enables condensation reactions (e.g., Schiff base formation), while carboxylic acid derivatives () are suited for esterification or amidation.
  • Carbonyl Chlorides : Highly reactive intermediates () are utilized in peptide coupling or polymer synthesis.

Biological Activity

5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring with an aldehyde group and a dichlorophenoxy moiety. This structure is critical for its biological activity, as both the furan and the dichlorophenoxy groups are known to interact with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The aldehyde group can react with amines and thiols, leading to modifications that may alter protein function. Additionally, the hydrophobic nature of the dichlorophenoxy group allows for interactions with membrane proteins and enzymes, potentially disrupting their normal activities.

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Studies indicate that furan derivatives can possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways . While specific data on this compound's antimicrobial efficacy is sparse, its structural analogs suggest a potential for similar activity.

Case Studies and Experimental Data

  • Cytotoxicity Testing : In vitro studies have assessed the cytotoxic effects of various furan derivatives on cancer cell lines such as HeLa and HepG2. These studies typically measure cell viability using assays like MTT or XTT, revealing IC50 values that indicate the concentration required to inhibit cell growth by 50%. For example, related furan compounds have shown IC50 values ranging from 10 µM to 30 µM against different cancer cell lines .
  • Antibacterial Testing : The antibacterial activity of furan derivatives has been evaluated using standard methods such as disk diffusion and broth microdilution techniques. These studies often report minimum inhibitory concentrations (MICs) that demonstrate the effectiveness of the compounds against specific bacterial strains .

Data Table: Summary of Biological Activities

Activity Type Tested Against IC50/MIC Values Reference
AnticancerHeLa, HepG210–30 µM
AntimicrobialStaphylococcus aureus1.00 µg/mL
AntimicrobialE. coliVaries

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde?

  • Methodology : The synthesis typically involves nucleophilic substitution between 2,4-dichlorophenol and a furan-2-carbaldehyde derivative. For example, a Mitsunobu reaction or base-mediated alkylation (e.g., using K₂CO₃ or NaOH) can facilitate the coupling of the dichlorophenoxy group to the furan ring. Purification often employs column chromatography or recrystallization to isolate the aldehyde product .
  • Key Considerations :

  • Protect the aldehyde group during synthesis to prevent oxidation or side reactions.
  • Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.6–10.0 ppm. The 2,4-dichlorophenoxy group shows aromatic protons as doublets (δ 6.8–7.5 ppm) and carbons at ~115–150 ppm .
  • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group.
  • Mass Spectrometry (MS) : The molecular ion peak (m/z ~287.09) aligns with the molecular formula C₁₂H₈Cl₂O₃ .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential skin/eye irritation (H315, H317) .
  • Avoid inhalation; if exposed, administer oxygen and seek medical attention .
  • Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichlorophenoxy group influence furan ring reactivity?

  • Mechanistic Insight : The electron-withdrawing Cl substituents reduce electron density on the furan ring, directing electrophilic substitutions to the 5-position. This enhances stability in nucleophilic environments but may hinder Friedel-Crafts reactions .
  • Experimental Validation : Computational modeling (DFT) can map electron density distribution, while Hammett constants quantify substituent effects .

Q. How can contradictory data on reaction yields be resolved?

  • Troubleshooting :

VariableImpactOptimization Strategy
SolventPolar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.Test solvent mixtures (e.g., DCM/THF) .
CatalystExcess base (e.g., NaOH) may hydrolyze the aldehyde.Use milder bases (K₂CO₃) or phase-transfer catalysts .
TemperatureHigher temps (>80°C) risk aldehyde oxidation.Conduct reactions under inert gas (N₂/Ar) .

Q. What advanced analytical methods quantify trace impurities in this compound?

  • Techniques :

  • HPLC-DAD/MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate impurities. Monitor at λ = 254 nm for aromatic groups .
  • GC-MS Headspace Analysis : Detect volatile by-products (e.g., residual 2,4-dichlorophenol) with a DB-5MS column .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Process Chemistry :

  • Scale-Up Adjustments : Reduce reaction time via microwave-assisted synthesis (e.g., 100°C, 30 min) to minimize aldehyde degradation .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track aldehyde stability in real time .

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